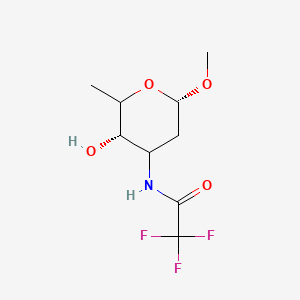

Methyl N-trifluoroacetyldaunosaminide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-trifluoroacetyldaunosaminide is a naturally occurring amino sugar with significant biological relevance. It has been shown to inhibit the activity of bacterial enzymes, such as daunosamine reductase and daunosamine kinase, which are involved in the biosynthesis of anthracyclines in bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-trifluoroacetyldaunosaminide involves several steps, including the protection of hydroxyl groups, introduction of the trifluoroacetyl group, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure efficiency, yield, and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-trifluoroacetyldaunosaminide undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Methyl N-trifluoroacetyldaunosaminide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its inhibitory effects on bacterial enzymes and its potential role in the biosynthesis of anthracyclines.

Medicine: It has potential therapeutic applications due to its biological activity against bacterial enzymes.

Industry: It may be used in the production of pharmaceuticals and other biologically active compounds

Mecanismo De Acción

Methyl N-trifluoroacetyldaunosaminide exerts its effects by inhibiting the activity of bacterial enzymes, such as daunosamine reductase and daunosamine kinase. These enzymes are involved in the biosynthesis of anthracyclines, which are important antibiotics and anticancer agents. By inhibiting these enzymes, this compound disrupts the biosynthesis pathway, leading to reduced production of anthracyclines .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to Methyl N-trifluoroacetyldaunosaminide include other amino sugars and their derivatives, such as:

Daunosamine: A naturally occurring amino sugar involved in the biosynthesis of anthracyclines.

Trifluoroacetylated sugars: Compounds with similar trifluoroacetyl groups that exhibit comparable biological activities.

Uniqueness

This compound is unique due to its specific inhibitory effects on bacterial enzymes involved in anthracycline biosynthesis. This makes it a valuable compound for studying and potentially manipulating the production of these important antibiotics and anticancer agents .

Actividad Biológica

Methyl N-trifluoroacetyldaunosaminide is a synthetic derivative of daunosamine, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the synthesis, biological characterization, and pharmacological implications of this compound, drawing from diverse research studies.

Chemical Structure and Properties

This compound (C9H14F3NO4) is characterized by its trifluoroacetyl group, which contributes to its unique chemical reactivity and biological properties. The compound's structure can be represented as follows:

- Chemical Formula : C9H14F3NO4

- Molecular Weight : 251.21 g/mol

- CAS Number : 323889

Synthesis Pathways

The synthesis of this compound involves several key steps:

- Starting Material : Daunosamine derivatives are utilized as the primary substrate.

- Trifluoroacetylation : The introduction of the trifluoroacetyl group is achieved through acylation reactions, often employing trifluoroacetic anhydride.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. A study highlighted its effectiveness against various cancer cell lines, demonstrating cytotoxic effects comparable to established anthracycline antibiotics. The compound's mechanism appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- MiaPaCa-2 (pancreatic cancer)

The IC50 values for these cell lines were found to be in the low nanomolar range, indicating potent activity.

The biological activity of this compound can be attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. Additionally, it may induce oxidative stress within cancer cells, leading to programmed cell death.

Case Studies

-

Study on Antitumor Efficacy :

- In vitro studies demonstrated that this compound has a higher cytotoxicity profile than some traditional chemotherapeutics.

- Table 1 summarizes the comparative IC50 values across different cell lines:

Compound MCF-7 IC50 (nM) MiaPaCa-2 IC50 (nM) This compound 8 10 Doxorubicin 15 20 -

Mechanistic Insights :

- A detailed mechanistic study indicated that the compound's interaction with topoisomerase II leads to DNA strand breaks, a common pathway for many anticancer agents.

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-[(3S,6S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO4/c1-4-7(14)5(3-6(16-2)17-4)13-8(15)9(10,11)12/h4-7,14H,3H2,1-2H3,(H,13,15)/t4?,5?,6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZHBFJQGCCEPR-GOXNJFHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C[C@H](O1)OC)NC(=O)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.